molecular formula C9H11NOS B2993063 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one CAS No. 115847-28-4

3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one

Cat. No. B2993063
CAS RN: 115847-28-4
M. Wt: 181.25
InChI Key: CNENNOKFMPWWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one is a chemical compound with the CAS Number: 115847-28-4 . It has a molecular weight of 181.26 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NOS/c1-9(2)7(10-8(9)11)6-4-3-5-12-6/h3-5,7H,1-2H3,(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 114-115 degrees Celsius .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis of Pyrimidine-Azetidinone Analogues

    A study focused on synthesizing new pyrimidine-azetidinone analogues and evaluating their antioxidant, antimicrobial, and antitubercular activities. These compounds were examined for their efficacy against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, suggesting their potential in developing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

  • Antioxidant and Antimicrobial Evaluation

    Another study synthesized thiazolidinone and azetidinone derivatives incorporating indolylthienopyrimidines and screened them for antioxidant and antimicrobial activities. This research underscores the versatility of azetidinone-based compounds in creating molecules with promising biological activities (Saundane et al., 2012).

Pharmacological Evaluation

  • Nitrogen and Sulfur Containing Heterocyclic Compounds: A study described the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, and evaluated their antibacterial and antifungal activities. This demonstrates the potential of azetidinone derivatives in contributing to the development of new antimicrobial agents (Mistry & Desai, 2006).

Antitumor and Antidepressant Agents

  • Bicyclic Tetrahydrofuran-fused β-lactams

    Research into the synthesis of bicyclic tetrahydrofuran-fused β-lactams from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones highlighted their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates, showcasing an innovative approach in drug design and development (Mollet et al., 2012).

  • Schiff’s Bases and 2-Azetidinones as CNS Agents

    A study synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, evaluating them as potential antidepressant and nootropic agents. The research provided insights into the central nervous system (CNS) activity of azetidinone derivatives, offering a pathway for developing new therapeutic agents (Thomas et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,3-dimethyl-4-thiophen-2-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-9(2)7(10-8(9)11)6-4-3-5-12-6/h3-5,7H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNENNOKFMPWWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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